molecular formula C11H10OS B169673 2-(2-Methoxyphenyl)thiophene CAS No. 17595-92-5

2-(2-Methoxyphenyl)thiophene

Cat. No.: B169673
CAS No.: 17595-92-5
M. Wt: 190.26 g/mol
InChI Key: QRNCSFYYBGVITK-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Thiophene (B33073) Derivatives in Contemporary Chemistry

Substituted thiophenes are a class of aromatic heterocyclic compounds that hold a significant position in various scientific disciplines. nih.gov The thiophene ring, a five-membered ring containing a sulfur atom, is a key structural motif in many pharmacologically active molecules. nih.govajol.info Its derivatives are integral to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. ajol.infowisdomlib.orgnih.gov The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to often be used as a bioisosteric replacement in drug design, sometimes leading to improved potency or pharmacokinetic properties. wikipedia.org

Beyond medicinal chemistry, thiophene derivatives are crucial in materials science. nih.gov Their electronic properties make them suitable for creating organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govresearchgate.net The versatility of the thiophene ring allows for the fine-tuning of electronic and optical properties through the introduction of various substituents. researchgate.net Furthermore, substituted thiophenes serve as important intermediates in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. nih.gov

Overview of 2-(2-Methoxyphenyl)thiophene: Chemical Structure and Research Relevance

This compound is a specific substituted thiophene derivative featuring a 2-methoxyphenyl group attached to the second position of the thiophene ring. The presence of the electron-donating methoxy (B1213986) group can influence the compound's reactivity, solubility, and intermolecular interactions. This compound serves as a valuable building block in the synthesis of more complex molecules in both medicinal and materials science research.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 17595-92-5
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol

Data sourced from multiple references. glpbio.comchemspider.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNCSFYYBGVITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393692
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-92-5
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Methoxyphenyl Thiophene

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. For the synthesis of 2-(2-methoxyphenyl)thiophene, the Suzuki-Miyaura and Negishi reactions are particularly prominent, providing reliable methods for linking the thiophene (B33073) and methoxyphenyl moieties.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and environmentally benign organoboron reagents. nih.govresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. wikipedia.org

The synthesis of 2-arylthiophenes via Suzuki-Miyaura coupling is frequently achieved using a palladium catalyst. A common catalytic system employs a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a palladium(II) precursor like palladium acetate (B1210297) [Pd(OAc)₂] that is reduced in situ to the active Pd(0) species. nih.govmdpi.com

The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. Phosphine ligands, particularly bulky and electron-rich ones, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wwjmrd.com For instance, the synthesis of 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene, a structurally related compound, was successfully achieved using Pd(PPh₃)₄ as the catalyst. nih.gov Similarly, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids proceeds efficiently with Pd(PPh₃)₄. mdpi.com While palladium is most common, other transition metals can be used. Nickel-based catalysts, such as Ni(cod)₂, have been shown to effectively catalyze the Suzuki-Miyaura coupling of 2-bromothiophene (B119243) with arylboronic acids, sometimes even in the absence of a ligand, offering a more cost-effective and greener alternative. researchgate.netrasayanjournal.co.in

Catalyst / LigandSubstratesBaseSolventYieldReference
Pd(PPh₃)₄2-Bromo-5-(bromomethyl)thiophene + 4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane (B91453)/H₂O76% nih.gov
Pd(PPh₃)₄4-Bromothiophene-2-carbaldehyde + Phenylboronic esterK₃PO₄Toluene (B28343)/H₂OGood mdpi.com
Ni(cod)₂ (ligand-free)2-Bromothiophene + 3-Methoxyphenylboronic acidK₂CO₃ChCl/Urea (DES)92% rasayanjournal.co.in

Achieving the desired 2-substituted thiophene isomer is paramount. The primary strategy for ensuring high regioselectivity in Suzuki-Miyaura coupling is the use of a pre-functionalized thiophene ring, such as 2-bromothiophene or 2-iodothiophene. The greater reactivity of halogens at the α-positions (C2 and C5) of the thiophene ring compared to the β-positions (C3 and C4) directs the coupling to the desired location. rsc.org Studies on di- and tri-halothiophenes confirm that SMC reactions generally occur preferentially at the C2/C5 positions. rsc.org For example, 2,3-dihalothiophenes typically react at the C2 position first. rsc.org

Yield optimization is influenced by several factors. The choice of base is crucial for the transmetalation step; inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used with high efficiency. nih.govmdpi.comrasayanjournal.co.in The solvent system also plays a significant role. A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently employed to dissolve both the organic substrates and the inorganic base. nih.govmdpi.com For substrates containing oxygen, such as methoxyphenylboronic acid, the use of 1,4-dioxane/water has been reported to enhance solubility and lead to high yields. nih.gov

Palladium-Catalyzed Systems and Ligand Effects

Negishi Cross-Coupling Approaches

The Negishi cross-coupling provides a powerful alternative for forming the aryl-thiophene bond. This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles. academie-sciences.fr

A key component of the Negishi coupling is the organozinc reagent. For the synthesis of this compound, the required 2-thienylzinc halide can be prepared in a straightforward manner. A common method involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by transmetalation with a zinc salt, typically zinc(II) chloride (ZnCl₂). prepchem.com This generates the 2-thienylzinc chloride solution in situ, which can then be used directly in the coupling step. prepchem.com Alternatively, functionalized thienylzinc reagents can be prepared from chlorothiophenes using cobalt catalysis. thieme-connect.com

In a typical application, the prepared 2-thienylzinc chloride is coupled with an aryl halide, such as 2-iodoanisole (B129775) or 2-bromoanisole (B166433), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Pd₂(dba)₃ with a suitable ligand. prepchem.com This approach has been successfully used to synthesize complex molecules containing the 2-arylthiophene core. prepchem.com

Organozinc ReagentAryl Halide/TriflateCatalyst / LigandSolventYieldReference
2-Thienylzinc chloride11β-(4-Trifluoromethylsulfonyloxyphenyl)-steroidPd(PPh₃)₄THFNot specified prepchem.com
2-Thienylzinc bromidePyridine-2-sulfonyl chloride intermediateNone (trapping)Not specifiedNot specified acs.org
Thienylzinc speciesMethyl 4-bromobenzoatePdCl₂(PPh₃)₂Not specified74% thieme-connect.com

The catalytic cycle of the Negishi coupling is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. It reacts with the organohalide (e.g., a 2-halothiophene or a halo-anisole), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The relative rate of this step is typically I > Br > Cl. wikipedia.org

Transmetalation: This is often the rate-limiting step. wikipedia.org The organic group from the organozinc reagent (e.g., the 2-thienyl group) is transferred to the Pd(II) center, displacing the halide. This forms a diorganopalladium(II) complex and a zinc halide salt. For this step to be productive, the organic groups on the palladium intermediate must typically be in a cis orientation. wikipedia.org

Reductive Elimination: In the final step, the two organic ligands (the 2-methoxyphenyl and thiophene groups) on the Pd(II) center couple and are eliminated from the metal, forming the final product, this compound, via a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org

This cycle efficiently constructs the desired aryl-thiophene linkage with high selectivity, driven by the robust and well-understood reactivity of palladium catalysts.

Organozinc Reagent Synthesis and Application

Other Transition Metal-Catalyzed Coupling Methods (e.g., Sonogashira, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering versatile pathways to biaryl compounds like this compound. The Sonogashira and Stille couplings are notable examples that utilize palladium catalysts to construct the key aryl-thiophene linkage.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com For the synthesis of this compound, this could theoretically proceed via two main routes: the reaction of 2-halothiophene with 2-methoxyphenylacetylene or the coupling of 2-ethynylthiophene (B1312097) with a 2-haloanisole (e.g., 2-iodoanisole or 2-bromoanisole). The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt such as CuI, in the presence of a base like an amine. rsc.orgresearchgate.net The resulting alkyne intermediate would then require a subsequent cyclization or reduction step to yield the final saturated C-C bond, although variations of the Sonogashira reaction can lead directly to the desired biaryl structure under specific conditions. scispace.com

The Stille reaction provides a direct method for aryl-aryl bond formation by coupling an organostannane (organotin) compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org A viable pathway to this compound using this method involves the reaction between a stannylated thiophene, such as 2-(tributylstannyl)thiophene, and 2-iodoanisole. lookchem.com The reaction is typically catalyzed by a Pd(0) species, with Pd(PPh₃)₄ being a common choice. A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups. researchgate.net However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 1: Overview of Sonogashira and Stille Coupling Strategies
Reaction TypeThiophene ReactantAryl ReactantCatalyst SystemGeneral Conditions
Sonogashira Coupling2-Iodothiophene2-EthynylanisolePdCl₂(PPh₃)₂ / CuIAmine base (e.g., Et₃N), Room Temp. to 80°C
Stille Coupling2-(Tributylstannyl)thiophene2-IodoanisolePd(PPh₃)₄Inert solvent (e.g., Toluene, DMF), 80-120°C

Direct Functionalization and Cyclization Routes

Direct functionalization methods provide alternative synthetic strategies that build the target molecule by modifying the thiophene core through classical electrophilic substitution or nucleophilic reactions.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. rsc.orgsigmaaldrich.com In the context of synthesizing this compound, this method is employed to react thiophene with 2-methoxybenzoyl chloride. This reaction forms the intermediate ketone, 2-(2-methoxybenzoyl)thiophene, which can subsequently be reduced to the target methylene-bridged compound.

The Friedel-Crafts acylation requires a strong Lewis acid catalyst to activate the acylating agent. sigmaaldrich.comnih.gov The Lewis acid coordinates to the halogen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.com Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). asianpubs.org

The reaction conditions must be carefully controlled to achieve high yields and prevent side reactions. The reaction is typically performed at low temperatures, often between 0–5°C, in an inert solvent such as carbon disulfide (CS₂) or dichloromethane. The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. For instance, solid acid catalysts like Hβ zeolites have also been explored as reusable and more environmentally benign alternatives to traditional Lewis acids for the acylation of thiophene. tsijournals.com

Table 2: Lewis Acids and Conditions for Friedel-Crafts Acylation of Thiophene
Lewis Acid CatalystAcylating AgentSolventTemperatureReported Yield (General)
Aluminum chloride (AlCl₃)2-Methoxybenzoyl chlorideCarbon disulfide (CS₂)0–5°C~54%
Ferric chloride (FeCl₃)2-Methoxybenzoyl chlorideCarbon disulfide (CS₂)0–5°CModerate to Good
Ethylaluminum dichloride (EtAlCl₂)Succinyl chlorideDichloromethane (CH₂Cl₂)0°CUp to 99% asianpubs.org
Hβ ZeoliteAcetic anhydrideSolvent-free or inert solvent60°CUp to 98.6% tsijournals.com

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate (also known as the sigma complex or Wheland intermediate). When an electrophile attacks the thiophene ring, the position of attack determines the number of possible resonance structures for the resulting cation.

Attack at the C2 (or C5) position results in a cation that is stabilized by three resonance structures, allowing the positive charge to be delocalized over the sulfur atom and two carbon atoms. stackexchange.comechemi.com In contrast, attack at the C3 (or C4) position yields an intermediate with only two resonance structures. stackexchange.comechemi.com Because a greater number of resonance forms implies greater stability, the activation energy for the formation of the C2-substituted intermediate is lower. echemi.com Consequently, Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the 2-position, yielding the 2-acylated product almost exclusively. acs.org

Alkylation and condensation reactions provide pathways to functionalize the thiophene ring by forming new carbon-carbon bonds through nucleophilic mechanisms.

The reaction of a halothiophene with a soft nucleophile like diethyl malonate is a classic method for introducing a functionalized alkyl group onto the thiophene ring. This reaction proceeds via a malonic ester synthesis mechanism. pearson.com First, a strong base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon of diethyl malonate, generating a resonance-stabilized enolate ion. pearson.com This enolate then acts as a nucleophile, attacking the carbon atom of the C-X bond (where X is Br or I) on the halothiophene in a nucleophilic substitution reaction.

This method can be used with various halothiophenes, such as 2-bromothiophene or 3-iodothiophene (B1329286), to produce the corresponding diethyl thienylmalonate. google.com The reaction is typically carried out in a solvent like toluene at elevated temperatures. The resulting malonate adduct is a versatile intermediate that can be further modified, for example, through saponification and decarboxylation to yield a thienylacetic acid derivative.

Table 3: Alkylation of Diethyl Malonate with Halothiophenes
HalothiopheneBaseSolventTemperatureProduct
2-BromothiopheneSodium ethylate or Potassium carbonateToluene100–120°CDiethyl 2-thienylmalonate
3-IodothiopheneDiethyl sodiummalonateNot specified100°CDiethyl 3-thienylmalonate google.com

Alkylation and Condensation Reactions

Process Intensification through Continuous Flow Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap in the synthesis of thiophene derivatives, offering enhanced safety, efficiency, and scalability. unipd.it Flow chemistry's high surface-to-volume ratio in micro- or meso-reactors allows for superior control over critical parameters like temperature and residence time, which minimizes the formation of "hot spots" and unwanted side-products. unipd.it

A notable application is the telescoped continuous flow synthesis of HYDAMTIQ, a potent PARP-1/2 inhibitor, where 3-(2-methoxyphenyl)-2-thiophene carboxylic acid serves as a key precursor. acs.org The initial Suzuki-Miyaura coupling was optimized under flow conditions, reacting 3-bromo-2-thiophenecarboxylic acid with (2-methoxyphenyl)boronic acid. acs.org This process was successfully scaled to produce the desired acid in 87% yield. acs.org The subsequent steps, including the formation of an acyl azide (B81097) and a thermal Curtius rearrangement followed by cyclization, were also conducted in a continuous flow setup, demonstrating the power of this technology to handle challenging transformations at elevated temperatures with improved reproducibility over batch methods. acs.org

Another significant advancement is the development of direct C-H arylation of thiophenes in continuous flow. unipd.itresearchgate.net This strategy avoids the pre-functionalization of the thiophene ring, making it a more atom-economical approach. unipd.it Researchers have developed a reliable method using a packed-bed reactor filled with potassium carbonate as a solid base. unipd.itresearchgate.net This automated system facilitates the arylation of various thiophene derivatives with aryl bromides, achieving high yields within residence times of 30 to 60 minutes. unipd.itresearchgate.net The methodology proved to be scalable to the gram level, achieving a productivity of 1.1 g/h for the synthesis of 2-phenyl-5-benzoylthiophene. unipd.it

Table 1: Comparison of Continuous Flow Methodologies for Thiophene Synthesis

MethodReactantsKey Flow ConditionsYieldProductivity/ScaleSource
Telescoped Suzuki-Miyaura & Cyclization3-bromo-2-thiophencarboxylic acid, (2-methoxyphenyl)boronic acidReactor Coil (173 °C), Total Flow Rate (1.5 mL/min), Pd(PPh3)4 catalyst87% (for acid intermediate)Multigram scale (10 g starting material) acs.org
Direct C-H ArylationThiophene derivative, Aryl bromidePacked-bed reactor (K2CO3), 140 °C, Residence time (30-60 min)Up to 90%Gram-scale (1.1 g/h) unipd.itresearchgate.net

Heterogeneous Acid-Catalyzed Cyclization and Rearrangement

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. In the context of thiophene synthesis, novel heterogeneous acid catalysts have been explored to facilitate cyclization reactions under more sustainable conditions.

One innovative approach utilizes a functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride ([bcmim]Cl), as a metal-free, heterogeneous catalyst. ua.es This catalyst has proven effective for the synthesis of 2,4-disubstituted thiophenes from aryl methyl ketones and elemental sulfur in the presence of aniline (B41778). ua.es The reactions are conducted under solvent-free conditions, further enhancing the environmental credentials of the protocol. ua.es

The optimization of the reaction between acetophenone (B1666503) and sulfur demonstrated that temperature is a critical parameter, with full conversion to 2,4-diphenylthiophene (B12183156) achieved at 120 °C after 16 hours. ua.es The catalyst's effectiveness is attributed to the presence of carboxylic acid moieties, which can engage in hydrogen-bonding interactions, and the imidazolium core that facilitates the reaction cascade. ua.es A proposed mechanism involves the formation of an enamine from acetophenone and aniline, which then reacts with sulfur. Subsequent cyclization and elimination of aniline yield the thiophene ring. ua.es The superiority of the carboxyl-functionalized imidazolium salt over analogues lacking this group highlights the crucial role of the acidic protons in the catalytic cycle. ua.es

Table 2: Optimization of Heterogeneous Acid-Catalyzed Thiophene Synthesis

ReactantsCatalystTemperature (°C)Time (h)Conversion (%)Source
Acetophenone, Sulfur, Aniline[bcmim]Cl (10 mol%)801613 ua.es
Acetophenone, Sulfur, Aniline[bcmim]Cl (10 mol%)1001668 ua.es
Acetophenone, Sulfur, Aniline[bcmim]Cl (10 mol%)12016>99 ua.es

Novel Synthetic Strategies and Methodological Innovations

Beyond process intensification, significant innovation is occurring in the fundamental strategies for constructing the thiophene ring and its derivatives. These methods often provide access to complex substitution patterns that are difficult to achieve through classical approaches.

One powerful strategy is the cyclization of functionalized alkynes. mdpi.comresearchgate.net Metal-catalyzed heterocyclization of alkynes bearing a suitably placed sulfur nucleophile is a regioselective and atom-economical method for synthesizing substituted thiophenes from acyclic precursors. mdpi.com For instance, iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate with iodine, followed by oxidation and deacylation, yields a functionalized 3-iodothiophene derivative in nearly quantitative yield. mdpi.com Another novel approach involves the treatment of highly functionalized dien-ynes with a mixture of trifluoroacetic acid and water, leading to a complex, multifunctionalized thiophene through a cascade of reactions. mdpi.comresearchgate.net

Multicomponent reactions, such as the Gewald synthesis, remain a cornerstone of thiophene synthesis due to their efficiency and convergence. semanticscholar.org This reaction allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. semanticscholar.org For example, 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was synthesized using the Gewald technique from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, and sulfur. semanticscholar.org This intermediate serves as a versatile building block for further derivatization. semanticscholar.org

A metal-free synthesis of 2,5-disubstituted thiophenes has been developed using the trithiocarbonate (B1256668) anion (CS₃²⁻), generated in situ from carbon disulfide and potassium hydroxide, as a sulfur source. researchgate.net This method effectively converts 1,3-butadiynes into the corresponding thiophenes with good functional group tolerance, offering a cost-effective and environmentally benign alternative to metal-catalyzed processes. researchgate.net

Table 3: Overview of Novel Synthetic Strategies for Thiophenes

StrategyKey FeaturesExample ReactionSource
Iodocyclization of AlkynesHigh regioselectivity, mild conditions, quantitative yield.Iodocyclization of a butynyl sulfide (B99878) derivative to a 3-iodothiophene. mdpi.com
Gewald SynthesisMulticomponent, one-pot, synthesis of 2-aminothiophenes.Synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. semanticscholar.org
Metal-Free Butadiyne CyclizationUses inexpensive CS₂ as sulfur source, avoids transition metals.Reaction of 1,3-butadiynes with in situ generated CS₃²⁻. researchgate.net
Direct C-H ArylationAtom-economical, avoids pre-functionalization of thiophene.Palladium-catalyzed reaction of thiophenes with aryl halides. unipd.itresearchgate.net

Chemical Reactivity and Derivatization of 2 2 Methoxyphenyl Thiophene

Electrophilic and Nucleophilic Substitution Chemistry

The thiophene (B33073) ring in 2-(2-methoxyphenyl)thiophene is electron-rich and thus prone to electrophilic substitution reactions, primarily at the 5-position (alpha to the sulfur atom), which is the most nucleophilic site. chemicalbook.comchemenu.com The electron-donating nature of the sulfur atom's lone pairs enhances the aromaticity and reactivity of the thiophene ring compared to benzene (B151609). chemicalbook.com

Common electrophilic substitution reactions for thiophenes include:

Halogenation: Thiophene can be halogenated to produce 2-halothiophenes, 2,5-dihalothiophenes, and other halogenated derivatives. chemicalbook.com

Nitration: Nitration of thiophene typically occurs at the 2- and 5-positions. chemicalbook.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups onto the thiophene ring, usually at the alpha-position. chemicalbook.com For instance, Friedel-Crafts acylation can be achieved using an acyl chloride in the presence of a Lewis acid like aluminum chloride.

The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring. smolecule.com While the thiophene ring is generally more reactive towards electrophiles, the methoxyphenyl group can also undergo substitution, although this is less common.

Nucleophilic substitution reactions on the unsubstituted this compound are less frequent. However, derivatives of this compound, such as those containing sulfonamide groups, can undergo nucleophilic substitution. smolecule.com

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.netacs.org In this process, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. acs.orgnih.gov This creates a stabilized carbanion that can then react with various electrophiles.

For this compound, the methoxy group can act as a directing group, although its directing ability is moderate. The ortho-lithiation of anisole (B1667542) itself has been studied, revealing complex interactions between the organolithium reagent and the substrate. acs.orgnih.gov The primary site for lithiation on the thiophene ring is the 2-position due to the acidity of the proton, often precluding the need for a directing group for functionalization at this site. reddit.com However, for selective functionalization at other positions or on the phenyl ring, directing groups become crucial.

The use of stronger directing groups, such as the O-carbamate group, has been extensively reviewed as a method for highly regioselective synthesis of polysubstituted aromatics. researchgate.netnih.gov By employing a suitable directing group, it is possible to functionalize specific positions of the this compound core, enabling the synthesis of a wide array of derivatives.

Formation of Polymeric Structures and Oligomers

This compound can serve as a monomer for the synthesis of conjugated polymers and oligomers. Polythiophenes are a significant class of conducting polymers with applications in organic electronics and optoelectronics. rsc.org The properties of these polymers, such as their electronic bandgap and solubility, can be tuned by the nature of the substituents on the thiophene ring. acs.org

The polymerization of thiophene derivatives can be achieved through various methods, including electrochemical polymerization and transition metal-catalyzed cross-coupling reactions. rsc.orgtandfonline.com For instance, nickel- and palladium-based catalysts are commonly used for the synthesis of regioregular polythiophenes. rsc.org The McCullough method and the Rieke method are well-established for producing head-to-tail coupled poly(3-alkylthiophene)s. rsc.org

The electrochemical polymerization of a related compound, 2-amino-4-(4-methoxyphenyl)thiazole, has been reported, indicating that the methoxyphenyl moiety is compatible with oxidative polymerization conditions. tandfonline.com The resulting polymers often exhibit interesting photophysical properties. For example, a copolymer of a thieno[3,2-b]thiophene (B52689) derivative bearing a methoxyphenyl group showed a low oxidation potential and a relatively low optical bandgap. acs.org The autopolymerization of 2-bromo-3-methoxythiophene (B13090750) has also been studied, highlighting the reactivity of substituted thiophenes towards polymerization. researchgate.net

Synthesis of Multi-Heterocyclic Systems Incorporating the this compound Moiety

This compound is a valuable precursor for the synthesis of more complex, multi-heterocyclic systems. These larger structures are of interest in medicinal chemistry and materials science. ajol.infojst.go.jp

One common strategy involves the electrophilic cyclization of derivatives of this compound. For example, o-alkynyl thioanisoles can undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes. nih.gov In a specific instance, a derivative of this compound was used to synthesize 2-(2-methoxyphenyl)-3-(methylthio)benzo[b]thiophene in good yield. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also extensively used to build multi-heterocyclic systems. These reactions allow for the coupling of the this compound unit with other heterocyclic or aromatic rings. smolecule.com For example, the Sonogashira cross-coupling reaction of a bromo-substituted methoxyphenylthiophene with an ethynyl-substituted benzene derivative, followed by electrophilic cyclization with iodine, yielded a complex benzothiophene (B83047) system. ulakbim.gov.tr

Multi-component reactions provide another efficient route to complex heterocyclic structures from simple starting materials. ajol.info While direct examples starting from this compound are not prevalent in the provided search results, the general utility of this approach for constructing thiophene-containing polyheterocyclic systems is well-documented. ajol.infojst.go.jp

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a complete picture of the molecular skeleton and proton environments can be assembled.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The spectrum for 2-(2-Methoxyphenyl)thiophene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton. scielo.br A detailed analysis of a 400 MHz ¹H NMR spectrum provides the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, multiplet), and the coupling constants (J) in Hertz, which describe the interaction between neighboring protons. scielo.br

The methoxy (B1213986) group (–OCH₃) protons appear as a sharp singlet, indicating no adjacent protons to couple with. scielo.br The protons on the thiophene (B33073) and phenyl rings appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns allowing for precise assignment. scielo.br For instance, the protons on the thiophene ring (H3, H4, and H5) exhibit characteristic doublet of doublets patterns due to their coupling with each other. scielo.br

Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Integration
Phenyl H (ortho) 7.54–7.52 dd J₁ = 7.6, J₂ = 1.6 1H
Thiophene H3 7.39–7.38 dd J₁ = 3.6, J₂ = 1.2 1H
Thiophene H5 7.21–7.19 dd J₁ = 5.2, J₂ = 1.2 1H
Phenyl H (meta) 7.14–7.12 m - 1H
Thiophene H4 6.98–6.96 dd J₁ = 5.2, J₂ = 3.6 1H
Phenyl H (meta/para) 6.90–6.84 m - 2H
–OCH₃ 3.79 s - 3H

Data sourced from a 400 MHz spectrum. scielo.br

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound shows eleven distinct signals, corresponding to the eleven carbon atoms in its structure. scielo.br The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom). scielo.br The carbon attached to the oxygen of the methoxy group appears at a high chemical shift (downfield), while the methyl carbon of the same group appears at a much lower chemical shift (upfield). scielo.br

Interactive Table: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Tentative Carbon Assignment
155.4 C-O (Phenyl)
139.3 C-S (Thiophene)
128.5 Aromatic CH
128.2 Aromatic CH
126.7 Quaternary C (Phenyl)
125.3 Aromatic CH
125.2 Aromatic CH
123.2 Aromatic CH
120.8 Aromatic CH
111.5 Aromatic CH
55.4 -OCH₃

Data sourced from a 100 MHz spectrum. scielo.br

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often employed for unambiguous structural confirmation.

¹H-¹H COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities through covalent bonds. It would show correlations between adjacent protons, such as H3-H4 and H4-H5 on the thiophene ring, as well as between neighboring protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum for all CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying the connectivity between the two rings and confirming the substitution pattern. For example, an HMBC experiment would show a correlation from the methoxy protons (δ 3.79) to the oxygen-bearing aromatic carbon (C2' at δ 155.4), confirming the location of the methoxy group.

¹³C NMR Techniques for Carbon Skeleton Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₀OS. High-resolution mass spectrometry using electrospray ionization (ESI) confirms this composition by detecting the protonated molecular ion [M+H]⁺. scielo.br The experimentally observed mass is compared to the theoretically calculated mass for the proposed formula, with a close match providing strong evidence for the compound's identity. scielo.br

Calculated Exact Mass for [C₁₁H₁₀OS + H]⁺: 191.0531 u. scielo.br

Experimentally Found Mass: 191.0522 u. scielo.br

The minimal difference between the calculated and found values validates the elemental composition of the compound. scielo.br

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. Analysis of the mass spectrum of this compound reveals several key fragment ions. scielo.br

A common fragmentation pathway for methoxy-substituted aromatic compounds involves the initial loss of a methyl radical (•CH₃, 15 Da) from the molecular ion (m/z 190) to produce a highly stable ion at m/z 175. scielo.brlibretexts.org This ion can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO, 28 Da), to yield a fragment at m/z 147. scielo.br Other observed fragments can arise from cleavages within the thiophene ring or at the bond connecting the two aromatic systems. niscpr.res.in

Table of Mentioned Compounds

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is a composite of the characteristic vibrations of the 2-substituted thiophene ring and the ortho-substituted anisole (B1667542) moiety.

Research on related thiophene derivatives provides a basis for assigning the key vibrational frequencies. The C-H stretching vibrations of the heteroaromatic thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C-C stretching vibrations within the thiophene ring usually appear as a series of bands between 1550 cm⁻¹ and 1350 cm⁻¹. scialert.net Specifically for 2-substituted thiophenes, bands have been noted in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. scialert.net The C-S stretching mode, a key indicator of the thiophene ring, can be found at lower wavenumbers, often around 850-650 cm⁻¹. scialert.net

The methoxyphenyl group also contributes distinct vibrational signatures. The aromatic C-H stretching of the phenyl ring appears around 3100-3000 cm⁻¹. The C-O-C stretching vibrations of the methoxy group are characteristic, with the asymmetric stretch typically found near 1250 cm⁻¹ and the symmetric stretch near 1030 cm⁻¹. The methyl group of the methoxy moiety exhibits C-H stretching vibrations in the 3000-2850 cm⁻¹ range. mdpi.com

In a closely related compound, 3-(2-Methoxyphenyl)thiophene-2-carbaldehyde, key IR bands were observed at 1490 cm⁻¹, 1414 cm⁻¹, 1361 cm⁻¹, and 1263 cm⁻¹, which can be attributed to the ring vibrations and C-O stretching. sigmaaldrich.com Based on this and general spectroscopic data for thiophenes and anisoles, a table of expected vibrational modes for this compound can be compiled.

Table 1: Representative Infrared (IR) Vibrational Modes for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H StretchThiophene & Phenyl Rings3100 - 3000 scialert.netmdpi.com
Aliphatic C-H StretchMethoxy (-OCH₃)3000 - 2850 mdpi.com
Aromatic C=C StretchThiophene & Phenyl Rings1600 - 1450 scialert.netsigmaaldrich.com
Asymmetric C-O-C StretchMethoxy Ether~1250 mdpi.comsigmaaldrich.com
Symmetric C-O-C StretchMethoxy Ether~1030 sigmaaldrich.com
C-S StretchThiophene Ring850 - 650 scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems. The conjugated system formed by the thiophene and phenyl rings in this compound gives rise to characteristic absorption bands.

The electronic spectra of thiophene-containing compounds are typically dominated by π→π* transitions. nih.gov For bithiophenes and related structures, these transitions result in strong absorption maxima (λmax) in the range of 270–320 nm. The introduction of the methoxyphenyl group can influence the position and intensity of these absorptions. The methoxy group is an auxochrome, an electron-donating group, which can cause a bathochromic (red) shift of the λmax.

In addition to the high-energy π→π* transitions, lower energy n→π* transitions may also be observed, although they are often weaker in intensity. nih.gov These transitions involve the promotion of a non-bonding electron (from the sulfur or oxygen atoms) to an anti-bonding π* orbital. Studies on thiophene-based donor-acceptor systems have shown that the nature of the electronic transitions can be finely tuned by modifying the molecular structure, which in turn affects the photophysical properties. The electronic absorption spectrum of anisole itself shows a valence (ππ*) transition in the 4.5–5.0 eV region. researchgate.net

Table 2: Expected Electronic Transitions for this compound.
Electronic TransitionOrbital ChangeExpected λmax Range (nm)Reference
π→ππ bonding → π antibonding270 - 320 nih.gov
n→πn non-bonding → π antibonding>320 nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures in the Cambridge Structural Database provides significant insight into its likely crystallographic parameters.

Studies on compounds incorporating both thiophene and methoxyphenyl moieties reveal common packing motifs and conformational preferences. For instance, the crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione shows that the 2-methoxyphenyl ring is nearly perpendicular to the plane of the heterocyclic system, with a dihedral angle of 84.17(10)°. nih.gov In contrast, in N-(2-Nitrophenyl)thiophene-2-carboxamide, the dihedral angles between the benzene (B151609) and thiophene rings are much smaller, at 13.53(6)° and 8.50(5)° for the two molecules in the asymmetric unit. iucr.org This highlights that the substitution pattern and other functional groups significantly influence the molecular conformation.

Disorder in the thiophene ring is a common feature in the crystal structures of its derivatives. nih.gov The crystal system for such compounds is frequently monoclinic or orthorhombic, with common space groups including P2₁/c, Pbcn, and Pna₂₁. iucr.orgresearchgate.netcmu.edu The packing in the solid state is often stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···S hydrogen bonds.

Table 3: Representative Crystallographic Data from Compounds Structurally Related to this compound.
Compound NameCrystal SystemSpace GroupDihedral Angle (Thiophene-Phenyl) (°)Reference
N-(2-Nitrophenyl)thiophene-2-carboxamideMonoclinicP2₁/c8.50(5) / 13.53(6) iucr.org
3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thioneTriclinicP-184.17(10) (between oxadiazole and phenyl) nih.gov
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneOrthorhombicPna2₁Not specified cmu.edu
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylateMonoclinicP2₁/cNot specified researchgate.net

Theoretical and Computational Studies of 2 2 Methoxyphenyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of organic molecules like 2-(2-Methoxyphenyl)thiophene.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. niscpr.res.inniscpr.res.in These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in related thiophene (B33073) derivatives, DFT calculations have been shown to accurately predict geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.netsci-hub.se

The electronic structure, which governs the molecule's chemical behavior, is also elucidated through DFT. The presence of the electron-donating methoxy (B1213986) group (-OCH3) on the phenyl ring is known to influence the electron density distribution across the molecule. niscpr.res.in This can affect the molecule's reactivity and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chemicalpapers.com

For thiophene derivatives, FMO analysis reveals how substituents affect the electronic properties. mdpi.comresearchgate.net In this compound, the HOMO is typically distributed over the electron-rich thiophene ring and the methoxyphenyl moiety, while the LUMO is also spread across the conjugated system. The energy gap provides insights into the molecule's electronic transitions and its potential use in organic electronics. chemicalpapers.com A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

Table 1: Representative Frontier Molecular Orbital Data for Thiophene Derivatives

Compound Family HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Thiophene-Chalcone -4.2 - 4.2 researchgate.net
Thiophene Carboxylic Acid Thiourea Various Various Various mdpi.com

Note: The values presented are for related thiophene derivatives and serve as illustrative examples. Specific values for this compound would require dedicated calculations.

Prediction of Electro-Optical and Nonlinear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the electro-optical and nonlinear optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics, such as in optical switches and frequency converters. researchgate.net The NLO response of a molecule is related to its hyperpolarizability.

For organic molecules with a donor-π-acceptor (D-π-A) structure, a significant NLO response is often observed. researchgate.netuminho.pt In this compound, the methoxy group can act as an electron donor and the thiophene ring as part of the π-conjugated bridge. Computational methods like Time-Dependent DFT (TD-DFT) can be used to calculate the static and dynamic hyperpolarizabilities (β and γ), which quantify the second and third-order NLO responses, respectively. researchgate.netrsc.org Studies on similar thiophene-containing chalcones have demonstrated that these molecules can exhibit significant NLO properties, suggesting that this compound may also possess such characteristics. researchgate.net

Charge Transport Properties Simulation

The simulation of charge transport properties is vital for assessing a material's potential in organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.neteuropean-mrs.com Computational models, such as kinetic Monte Carlo simulations, are used to predict charge mobility (both hole and electron). epfl.ch These simulations rely on parameters derived from quantum chemical calculations, including reorganization energy and electronic coupling (transfer integrals) between adjacent molecules in a solid-state packing. epfl.chacs.org

For thiophene-based materials, which are known for their good charge transport capabilities, these simulations can provide a molecular-level understanding of how molecular structure and packing influence hole mobility. researchgate.netlongdom.org The reorganization energy reflects the energy required for a molecule to change its geometry from the neutral to the ionized state and back, with lower values being favorable for efficient charge transport. acs.org Electronic coupling depends on the orbital overlap between neighboring molecules and is highly sensitive to their relative orientation. epfl.ch

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. iyte.edu.trplos.org By simulating the motion of atoms based on a force field, MD can reveal the preferred dihedral angles between the methoxyphenyl and thiophene rings in this compound.

These simulations can show how the molecule flexes and rotates in different environments, such as in solution or in the solid state. ajchem-a.com Understanding the conformational flexibility is important as it can influence the molecule's properties, including its ability to pack in a crystal lattice and its interaction with other molecules. nih.govscispace.com

Analysis of Intramolecular and Intermolecular Interactions

The behavior of this compound is also governed by a network of weak intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds (e.g., C-H···O), can stabilize specific conformations. nih.govnih.gov For example, an interaction between a hydrogen atom on the thiophene ring and the oxygen of the methoxy group could influence the planarity of the molecule.

Intermolecular interactions are critical in the solid state, dictating the crystal packing. These can include π-π stacking interactions between the aromatic rings of adjacent molecules and other weak van der Waals forces. nih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts, providing insights into the packing motifs and the stability of the crystal structure. researchgate.net

Chalcogen Bonding Investigations

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur in thiophene) acting as an electrophilic region, often referred to as a σ-hole. In this compound, the sulfur atom of the thiophene ring and the oxygen atom of the methoxy group are potential participants in such interactions.

Theoretical studies on related thiophene-containing molecules have demonstrated the importance of chalcogen bonds in determining molecular conformation and crystal packing. The interaction often involves the sulfur atom of the thiophene acting as a chalcogen bond donor, interacting with a Lewis base. nih.gov For this compound, intramolecular chalcogen bonding between the thiophene sulfur and the methoxy oxygen (S···O) is conceivable, potentially influencing the molecule's preferred conformation.

Computational investigations on analogous systems have quantified these interactions. For instance, studies on N-thiophen-2-ylformamides show that chalcogen bonding can modulate the molecule's conformation. bohrium.com The origin of this interaction is attributed more to donor-acceptor electron delocalization (such as n→σ* orbital interactions) than to electrostatics. bohrium.comresearchgate.net In these interactions, a lone pair (n) from a donor atom interacts with the anti-bonding σ* orbital of a C-S bond in the thiophene ring. researchgate.net While direct experimental data for this compound is scarce, computational models predict that S···O and S···S interactions play a role in the supramolecular assembly of thiophene derivatives. nih.govresearchgate.net

Table 1: Potential Chalcogen Interactions in Thiophene Derivatives
Interaction TypeDescriptionSignificanceReference
C–S···SThe sulfur atom of a thiophene ring acts as a σ-hole donor to another sulfur atom (e.g., from a thione group).Contributes to the formation of supramolecular sheets in crystal structures. nih.gov
O···SAn oxygen atom (e.g., from a methoxy or carbonyl group) acts as a Lewis base, donating electron density to the σ-hole on the thiophene sulfur.Can influence molecular conformation and reactivity. The methoxy group in this compound may enable this interaction. researchgate.net
S···πInteraction between the sulfur atom's σ-hole and the π-electron system of an aromatic ring.Plays a role in stabilizing crystal packing and molecular assemblies. nih.gov
X···S (X=Halogen)A halogen atom acts as an electron donor to the thiophene sulfur.These interactions are generally found to be weaker than those with other chalcogens and may be insufficient to control conformational equilibrium alone. bohrium.com

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental forces that govern molecular self-assembly. rsc.org In this compound, the methoxy group's oxygen atom can act as a hydrogen bond acceptor. The planar, electron-rich thiophene and methoxyphenyl rings are ideal for engaging in π-π stacking.

Studies on structurally similar compounds highlight the nature of these interactions. For example, in some crystal structures of thiophene derivatives, weak C—H···O intermolecular interactions lead to the formation of dimers, which are further stabilized by C—H···π and π–π stacking interactions. iucr.org The presence of a methoxyphenyl group is known to enhance lipophilicity and the potential for π-π stacking. vulcanchem.com Theoretical calculations on related systems show that π-π stacking interactions are significant, and their strength can be influenced by the presence of other non-covalent forces like hydrogen bonds. rsc.orgnih.gov The interplay between these forces dictates the final supramolecular architecture. nih.gov Computational analysis of related coordination compounds containing a 2-{[(2-methoxyphenyl)imino]methyl}phenol ligand shows that π–π stacking and C—H···X hydrogen bonds are the primary forces directing the self-assembly process. nih.gov

Computational Predictions of Chemical Reactivity and Regioselectivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. Methods based on Density Functional Theory (DFT) are commonly used to analyze the electronic structure and predict sites susceptible to chemical attack. niscpr.res.inresearchgate.net

Key indicators of chemical reactivity are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions with high HOMO density are likely sites for electrophilic attack.

LUMO: The energy and location of the LUMO represent the molecule's ability to accept electrons, highlighting regions susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability. A smaller gap generally implies higher chemical reactivity. mdpi.com

For electrophilic aromatic substitution (EAS) reactions, a common reaction for thiophenes, computational methods like RegioSQM can predict the most likely site of substitution. amazonaws.comrsc.org This method is based on the principle that the rate of many EAS reactions correlates with the equilibrium values for protonation. amazonaws.com The model identifies the aromatic carbon atom that, upon protonation, results in the lowest free energy, pinpointing it as the most nucleophilic center and the most probable site for electrophilic attack. amazonaws.comrsc.org For this compound, both the electron-rich thiophene ring and the activated methoxyphenyl ring are potential sites for EAS, with computational methods providing a means to distinguish between them.

Table 2: Calculated Reactivity Descriptors for Representative Thiophene Derivatives (Illustrative Data)
Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Predicted ReactivityReference
Thiophene-amide (9c)-6.10-1.804.30Most Reactive mdpi.com
Thiophene-amide (9d)-6.13-1.594.54Most Stable mdpi.com
Thiophene-thiourea (5-CH3)-5.88-2.193.69More Reactive mdpi.com
Thiophene-thiourea (4-OCH3)-5.78-1.784.00Less Reactive mdpi.com

Note: The data in Table 2 are from studies on different thiophene derivatives and serve to illustrate the application of computational descriptors. Absolute values for this compound would require specific calculation.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is essential in structure-based drug design for predicting binding affinity and understanding the intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

For a compound like this compound, molecular docking simulations would place it into the binding site of a biological target. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. mdpi.com These studies can reveal key interactions, such as:

Hydrogen bonds: Formed between the methoxy oxygen and suitable donor residues in the protein's active site. nih.gov

π-π Stacking: Occurring between the thiophene or phenyl rings and aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). vulcanchem.com

Hydrophobic interactions: Involving the aromatic rings and nonpolar residues.

Docking studies on various thiophene derivatives have demonstrated their potential to bind to a range of biological targets. These simulations provide valuable insights into the structure-activity relationships (SAR) that guide the design of more potent and selective molecules. nih.govresearchgate.net

Table 3: Examples of Molecular Docking Studies on Thiophene-Containing Compounds
Compound TypeBiological TargetDocking Score (kcal/mol)Key Interactions NotedReference
Thiophene-based Pyridone (9d)Protein Kinase (PDB: 4y72)-8.1223H-bonds with Gln 132, Ser 84, Lys 130; π-H interaction with Gly 11. nih.gov
Thiophene-based Pyridone (9f)Protein Kinase (PDB: 4y72)-8.0945π-H interactions with Ile 10, Thr 14, Lys 130. nih.gov
Isoxazolyl-acetic acid (2a)COX-2 Enzyme-Showed high selectivity for COX-2, indicating specific binding patterns. researchgate.net
Isoxazolyl-acetic acid (2b)COX-1 and COX-2 Enzymes-Identified as the most effective compound against the COX-1 enzyme. researchgate.net

Applications of 2 2 Methoxyphenyl Thiophene in Materials Science and Organic Electronics

Organic Semiconductor Development

Organic semiconductors are the cornerstone of next-generation flexible and low-cost electronic devices. cmu.edu Thiophene-based materials, in particular, have been extensively studied for their excellent charge transport capabilities and environmental stability. cmu.eduresearchgate.net The incorporation of the 2-(2-methoxyphenyl)thiophene moiety into molecular designs has proven to be a successful strategy for creating high-performance organic semiconductors. cymitquimica.com

Rational Design of Charge Transport Materials

The design of efficient charge transport materials hinges on the ability to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jksus.org The this compound unit offers a versatile platform for this purpose. The electron-donating nature of the methoxy (B1213986) group can influence the electronic structure of the molecule, impacting its ionization potential and electron affinity. jksus.org

Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding how the methoxy group modifies the charge transport characteristics of thiophene-based molecules. jksus.org For instance, in a study of chalcone (B49325) derivatives, the presence and number of methoxy groups were found to tune the material's behavior from p-type to ambipolar, meaning it can transport both positive (holes) and negative (electrons) charges. jksus.org This tunability is crucial for designing materials for specific electronic applications.

Organic Light-Emitting Diode (OLED) Components

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages like high contrast, wide viewing angles, and flexibility. The efficiency and color of an OLED are determined by the photophysical properties of the organic materials used in its emissive layer.

Photophysical Characteristics and Emission Tuning

The this compound moiety can significantly influence the photophysical properties of a molecule, including its absorption and emission spectra. beilstein-journals.org In donor-π-acceptor (D-π-A) type molecules, where the thiophene (B33073) unit often acts as part of the π-conjugated bridge, the methoxyphenyl group can serve as a donor or a modifying group. beilstein-journals.org

For instance, a D-π-A compound incorporating a 4-MeOPh-substituted thieno[3,2-b]thiophene (B52689) core exhibited a large Stokes shift and high fluorescence quantum yields in both solution (86%) and solid-state (41%). beilstein-journals.orgresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter for achieving pure emission colors. The methoxy group, by influencing the intramolecular charge transfer (ICT) character of the excited state, plays a role in determining these properties. rsc.orgresearchgate.net

The emission color can be tuned by modifying the chemical structure. The introduction of different electron-donating or -withdrawing groups allows for the fine-tuning of the HOMO-LUMO energy gap, which directly correlates with the emission wavelength. rsc.org

Role in Conjugated Systems for Light Emission

In the context of OLEDs, this compound can be a part of a larger conjugated system designed for efficient light emission. These systems often consist of a central emissive core to which various functional groups are attached to optimize charge injection, transport, and recombination.

A study on a donor-π-acceptor fluorophore, DMB-TT-TPA, utilized a thieno[3,2-b]thiophene linker bearing a 4-MeOPh group. beilstein-journals.orgresearchgate.net This molecule, when used as an emitter in a solution-processed OLED, demonstrated impressive performance with a maximum current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W. beilstein-journals.orgresearchgate.net These results underscore the potential of incorporating methoxyphenyl-substituted thiophenes into advanced OLED materials.

Table 1: Performance of an OLED Device Using a 4-MeOPh-Substituted Thienothiophene Emitter

Parameter Value
Maximum Current Efficiency 10.6 cd/A
Maximum Power Efficiency 6.70 lm/W
Maximum Luminance 752 cd/m²
External Quantum Efficiency 4.61%
Turn-on Voltage 2.90 V
Emission Wavelength 512 nm (Green)

Data sourced from a study on a DMB-TT-TPA fluorophore. beilstein-journals.orgresearchgate.net

Polymer Chemistry and Conjugated Polymer Synthesis

Conjugated polymers are a class of macromolecules that exhibit semiconductor properties and are used in a wide range of organic electronic devices. cmu.edu Thiophene-containing polymers, such as poly(3-alkylthiophenes) (P3ATs), are among the most studied due to their processability and performance. cmu.edursc.org The this compound unit can be incorporated into polymer chains as a monomer to create new materials with tailored properties. rsc.org

The synthesis of these polymers is often achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. rsc.orgacs.org These methods allow for the controlled synthesis of high molecular weight polymers with well-defined structures. For example, copolymers of 3-arylthieno[3,2-b]thiophenes and thiophene have been synthesized via Suzuki coupling. acs.org In this series, the copolymer with a methoxyphenyl group exhibited the lowest oxidation potential and the highest fluorescence quantum yield (0.64), demonstrating the significant impact of this substituent on the polymer's properties. acs.org

The resulting polymers often exhibit interesting optical and electronic properties, making them suitable for applications in organic solar cells, transistors, and sensors. cmu.eduacs.org The presence of the methoxyphenyl group can enhance solubility, influence the polymer's band gap, and affect its solid-state morphology, all of which are critical factors for device performance. acs.org

Table 2: Properties of Copolymers of 3-Arylthieno[3,2-b]thiophenes and Thiophene

Aryl Substituent Oxidation Potential (V) Optical Band Gap (eV) Fluorescence Quantum Yield
Methoxyphenyl 0.75 ~2.0-2.5 0.64
Nitrophenyl >0.75 ~2.0-2.5 0.003

Data highlights the effect of different substituents on copolymer properties. acs.org

Electrochemical Polymerization for Thin Film Formation

Photovoltaic Applications and Solar Cell Materials

Polymers derived from this compound are explored as potential donor materials in organic photovoltaic (OPV) devices. In a bulk heterojunction solar cell, the donor polymer is blended with an acceptor material, typically a fullerene derivative like PCBM. The performance of such devices is highly dependent on the polymer's energy levels (HOMO and LUMO), absorption spectrum, and morphology in the blend. researchgate.net

The electron-donating methoxy group tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can be beneficial for achieving a higher open-circuit voltage (Voc) in a solar cell, as Voc is related to the energy difference between the donor's HOMO and the acceptor's LUMO. researchgate.net

While data for the homopolymer of this compound is scarce, studies on related copolymers provide performance metrics. For example, a copolymer incorporating a 3-(4-methoxyphenyl)-2-(thiophen-2-yl)thieno[3,2-b]thiophene unit, when blended with PC61BM, was used in a solar cell. researchgate.net Although the efficiency was modest, it demonstrates the potential of methoxyphenyl-thiophene derivatives in photovoltaic applications.

Sensor Technology and Optoelectronic Devices

The sensitivity of conjugated polymer properties to their environment makes them suitable for sensor applications. researchgate.net The fluorescence of polymers containing this compound is particularly relevant. As steric hindrance from the substituent group enhances solid-state emission, these materials are candidates for fluorescent sensors. acs.org The interaction of an analyte with the polymer film can cause a change in fluorescence intensity or wavelength (a colorimetric response), which can be detected optically. researchgate.net For instance, crown ether-containing polythiophenes have been designed for selective ion detection based on changes in their optical properties. acs.org

In other optoelectronic devices, polymers of methoxyphenyl-substituted thiophenes are investigated for their electrochromic properties—the ability to change color in response to an electrical potential. This property is useful for smart windows and displays. Studies on copolymers of 3-arylthieno[3,2-b]thiophenes, including a methoxyphenyl derivative, show that the polymer's color can be switched by electrochemical doping and dedoping. The methoxyphenyl-containing polymer exhibited a low oxidation potential and a distinct color in its neutral and oxidized states, with its electropolymerized film having an optical band gap of 1.99 eV. acs.org

Conclusion and Future Directions in 2 2 Methoxyphenyl Thiophene Research

Synthesis and Reaction Scope

The primary synthetic routes to 2-(2-methoxyphenyl)thiophene and its derivatives heavily rely on modern cross-coupling reactions. These methods are favored for their efficiency and tolerance of various functional groups.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating the crucial aryl-thiophene bond. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with a thiophene-boronic acid derivative. For instance, this compound can be synthesized by reacting 2-bromoanisole (B166433) with thiophene-2-boronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). Similarly, palladium-catalyzed Sonogashira cross-coupling reactions have been developed to synthesize various 2-substituted benzothiophenes, demonstrating the versatility of palladium catalysis in this area. rsc.org

Beyond its initial synthesis, this compound serves as a versatile building block for more complex molecules. Its functional groups can be modified to introduce new properties. A key reaction is the demethylation of the methoxy (B1213986) group using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyl derivative, 2-(2-hydroxyphenyl)thiophene. This transformation is significant as it allows for further functionalization or alters the compound's electronic and solubility characteristics.

Future research in this area is expected to focus on developing more sustainable and atom-economical synthetic methods. This includes the exploration of C-H activation protocols and the use of heterogeneous catalysts that can be easily recovered and reused, addressing the growing need for environmentally friendly chemical processes. researchgate.netua.es

Table 1: Selected Synthetic Reactions for Thiophene (B33073) Derivatives

Reaction Type Reactants Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling 2-Bromoanisole, Thiophene-2-boronic acid [Pd(PPh₃)₄], Na₂CO₃ This compound
Sonogashira Coupling 2-Iodothiophenol, Phenylacetylene Palladium(II) acetate (B1210297) 2-Substituted benzo[b]thiophenes rsc.org
Demethylation This compound Boron tribromide (BBr₃) 2-(2-Hydroxyphenyl)thiophene

Computational Insights and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of this compound and related structures. mdpi.comnih.gov These theoretical studies provide deep insights into the molecule's electronic structure, which governs its reactivity and potential applications.

DFT calculations are routinely used to optimize the molecular geometry and to predict the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comniscpr.res.in The energy gap between HOMO and LUMO is a critical parameter that helps to predict the electronic and optical properties of the material, which is essential for its application in electronic devices. mdpi.com

Furthermore, computational models are employed to predict structure-activity relationships. nih.gov By calculating various molecular descriptors, researchers can build predictive models for specific activities, such as the potential of a derivative to act as a 5-HT2A antagonist or a corrosion inhibitor. nih.govacs.org For example, molecular docking simulations can elucidate the binding interactions of thiophene derivatives with biological targets like enzymes or receptors, guiding the design of new therapeutic agents. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to understand stability and intermolecular charge transfer within these molecules. niscpr.res.in

Future directions in this field will likely involve the use of more advanced computational methods and machine learning algorithms. Predictive models based on artificial neural networks and large datasets could accelerate the discovery of new thiophene derivatives with tailored properties for specific applications, reducing the need for extensive trial-and-error synthesis and testing. acs.org

Table 2: Computational Methods and Predicted Properties for Thiophene Derivatives

Computational Method Basis Set Software Predicted Properties Reference
Density Functional Theory (DFT) B3LYP/6-31G(d) Gaussian 16 Geometry optimization, electronic properties nih.gov
Density Functional Theory (DFT) B3LYP/6-311+G(d,p) Gaussian 09 HOMO-LUMO energy levels, Mulliken atomic charges, vibrational frequencies niscpr.res.in
Molecular Mechanics Not specified Not specified Structural features for 5-HT2A antagonist activity nih.gov

Advancements in Materials Science Applications

The unique electronic properties of this compound and its derivatives make them highly attractive for applications in materials science, particularly in the field of organic electronics. researchgate.net The conjugated π-system of the thiophene ring allows for efficient charge transport, a fundamental requirement for semiconductor materials.

These compounds are frequently used as building blocks for the fabrication of:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are employed in the synthesis of conjugated polymers and small molecules that act as the emissive layer in OLEDs. researchgate.net Their structure can be tuned to emit light of various colors, making them valuable for display technology. beilstein-journals.orgespublisher.com

Organic Field-Effect Transistors (OFETs): The ability of thiophene-based materials to effectively transport charge makes them suitable for the active layer in OFETs, which are key components of modern flexible electronics. researchgate.net

Organic Solar Cells (OSCs): Thiophene derivatives can act as electron-donor materials in the active layer of OSCs, contributing to the generation of photocurrent upon light absorption. researchgate.netrsc.org

The presence of the methoxy group influences the compound's solubility, stability, and electronic properties, which can be fine-tuned to optimize device performance. cymitquimica.com Research on fused thiophene systems, such as thienothiophenes (TT) and dithienothiophenes (DTT), has shown that extending the π-conjugation leads to materials with higher charge mobility and better performance in electronic devices. beilstein-journals.orgrsc.org

The future of this compound in materials science will focus on the rational design of novel derivatives to achieve higher efficiency, stability, and processability. The development of solution-processable materials is a key goal, as it would enable the low-cost, large-scale production of electronic devices through printing techniques. beilstein-journals.org

Interdisciplinary Research Opportunities and Emerging Fields

The versatility of the this compound scaffold opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and agriculture.

Medicinal Chemistry: Thiophene derivatives have shown a wide range of biological activities. Preliminary studies suggest that compounds based on this scaffold may possess antimicrobial, anticancer, and neuroprotective properties. For instance, certain derivatives have been investigated for their ability to induce apoptosis in cancer cells or inhibit enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases. The structural similarity of thiophene to benzene (B151609) allows it to act as a pharmacophore in many biologically active molecules. niscpr.res.in

Agrochemicals: Research has explored the use of thiophene derivatives as potential herbicides. researchgate.netmdpi.com Studies have evaluated their phytotoxicity against various weeds, indicating a potential for developing new, effective, and possibly eco-friendly crop protection agents. researchgate.netmdpi.com

Bioimaging and Sensors: The inherent fluorescence of some thiophene-based compounds makes them candidates for use in bioimaging to monitor biological processes involving proteins and DNA. researchgate.net Their optical properties can be engineered to respond to specific chemical or biological analytes, paving the way for the development of advanced chemosensors and biosensors. researchgate.net

Emerging fields for this class of compounds include the development of "smart" materials that respond to external stimuli and their application in nanotechnology. researchgate.net As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens through computational modeling, the potential for discovering novel applications for this compound and its derivatives will continue to expand, fostering collaboration across multiple scientific disciplines.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Bromoanisole
2-Iodothiophenol
2-(2-Hydroxyphenyl)thiophene
2-(p-Methoxyphenyl)-6-methoxybenzothiophene
4-Bromo-N,N-diphenylaniline
5-(3-iodothiophen-2-yl)-2-methoxyphenol
Acetophenone (B1666503)
Anthracene
Benzene
Boron tribromide
Carbazole
Chlorobenzene
Dimesitylboron
Diphenylacetylene
Methane
Methanesulfonic acid
N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide
Phenylacetylene
Polyphosphoric acid
Styrene
Sulfur
Sulfur dichloride
Tetrakis(triphenylphosphine)palladium(0)
Thiophene
Thiophene-2-boronic acid
Toluene (B28343)

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxyphenyl)thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methoxybenzoyl chloride and thiophene in the presence of AlCl₃ and carbon disulfide (yield: ~54%) . Cross-coupling reactions (e.g., Suzuki-Miyaura) offer alternative routes for regioselective aryl-thiophene bonding, requiring palladium catalysts and optimized ligand systems . Key factors include solvent polarity (e.g., CS₂ for Friedel-Crafts), stoichiometric ratios, and temperature control. Yield optimization may involve quenching side reactions (e.g., over-acylation) by stepwise reagent addition.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • ¹H/¹³C NMR : Compare aromatic proton signals (δ ~6.8–7.5 ppm) and methoxy group integration (δ ~3.8 ppm) to theoretical splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns against calculated masses (C₁₁H₁₀O₂S: 218.0402 g/mol).
  • Elemental Analysis : Validate purity via %C, %H, and %S deviations (<0.3% from theoretical values) .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve byproducts.
  • Melting Point Analysis : Compare observed melting points to literature values (if crystalline derivatives are prepared).
  • TLC Monitoring : Track reaction progress using silica plates and visualizing agents (e.g., iodine or UV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives?

  • Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from assay conditions or compound stability. Mitigation strategies include:
  • Standardized Assays : Replicate studies under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤1%).
  • Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess degradation pathways .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., RIFM criteria for toxicity evaluation) .

Q. What strategies are effective for improving the solubility of this compound in biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water or cyclodextrin-based solutions to enhance aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) via post-synthetic modifications.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can multi-step syntheses involving this compound be designed to minimize side reactions?

  • Methodological Answer : For complex derivatives (e.g., γ-keto esters):
  • Stepwise Acylation : Use protecting groups (e.g., tert-butyldimethylsilyl) to block reactive sites during intermediate steps.
  • Kinetic Control : Optimize reaction time and temperature to favor desired intermediates (e.g., low temps for thiophene acylation) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl formation and byproduct accumulation.

Q. What advanced spectroscopic methods elucidate the electronic properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~270–320 nm) to assess conjugation extent.
  • Cyclic Voltammetry : Measure oxidation/reduction potentials to determine HOMO-LUMO gaps for optoelectronic applications.
  • DFT Calculations : Compare experimental spectra with computational models (e.g., Gaussian software) to validate electronic structures .

Q. How does the methoxy group influence the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the benzene ring. Reactivity can be probed via:
  • Nitration Studies : Monitor regioselectivity using HNO₃/H₂SO₄ and characterize products via NMR.
  • Halogenation : Compare bromination patterns (e.g., NBS vs. Br₂) to confirm directing effects .

Data-Driven and Mechanistic Questions

Q. What computational tools are recommended for predicting the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Metabolism Prediction : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites.
  • LC-HRMS/MS : Validate predictions by fragmenting detected metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. How can researchers determine the thermal stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under nitrogen/air atmospheres.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.